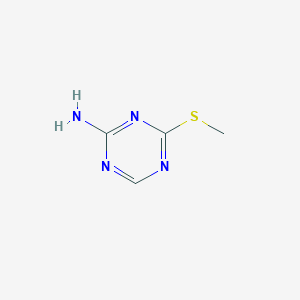4-(Methylthio)-1,3,5-triazin-2-amine
CAS No.: 27282-89-9
Cat. No.: VC2363547
Molecular Formula: C4H6N4S
Molecular Weight: 142.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 27282-89-9 |
|---|---|
| Molecular Formula | C4H6N4S |
| Molecular Weight | 142.19 g/mol |
| IUPAC Name | 4-methylsulfanyl-1,3,5-triazin-2-amine |
| Standard InChI | InChI=1S/C4H6N4S/c1-9-4-7-2-6-3(5)8-4/h2H,1H3,(H2,5,6,7,8) |
| Standard InChI Key | SQROAKSRUALIEJ-UHFFFAOYSA-N |
| SMILES | CSC1=NC=NC(=N1)N |
| Canonical SMILES | CSC1=NC=NC(=N1)N |
Introduction
Chemical Properties
Structural Information
4-(Methylthio)-1,3,5-triazin-2-amine possesses a well-defined molecular structure characterized by precise chemical identifiers. The molecular formula is C₄H₆N₄S with a molecular weight that places it among smaller triazine derivatives . The structural representation can be expressed through several standard chemical notations:
The compound contains a planar triazine ring with nitrogen atoms at positions 1, 3, and 5. The substituents include a methylthio (SCH₃) group at position 4 and an amino (NH₂) group at position 2, creating a distinct electronic distribution that influences its chemical behavior and interactions.
Spectroscopic Data
Mass spectrometry data provides valuable insights into the molecular behavior of 4-(methylthio)-1,3,5-triazin-2-amine. The predicted collision cross-section (CCS) values for various adduct forms demonstrate how the molecule behaves under different ionization conditions, offering important analytical markers for identification and characterization.
Table 1: Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 143.03859 | 125.3 |
| [M+Na]⁺ | 165.02053 | 137.8 |
| [M+NH₄]⁺ | 160.06513 | 133.5 |
| [M+K]⁺ | 180.99447 | 130.4 |
| [M-H]⁻ | 141.02403 | 126.6 |
| [M+Na-2H]⁻ | 163.00598 | 131.9 |
| [M]⁺ | 142.03076 | 127.8 |
| [M]⁻ | 142.03186 | 127.8 |
These values provide a fingerprint for analytical identification and can be particularly useful in liquid chromatography-mass spectrometry (LC-MS) applications .
Biological Activity
Structure-Activity Relationships
The biological activity of triazine derivatives is strongly influenced by the nature and position of substituents on the triazine ring. The methylthio group at position 4 in the target compound likely contributes to specific receptor interactions and membrane permeability. The amino group at position 2 offers potential for hydrogen bonding with biological targets such as proteins and nucleic acids. Comparative analysis with pyridyl-substituted analogues suggests that while 4-(methylthio)-1,3,5-triazin-2-amine may exhibit lower potency in certain biological assays due to its simpler structure, it could serve as a valuable scaffold for further modifications aimed at enhancing specific biological activities.
Applications
Analytical Applications
Analytical Methods
Mass Spectrometry
Mass spectrometry represents a primary analytical technique for identifying and characterizing 4-(methylthio)-1,3,5-triazin-2-amine. The compound forms various adducts in mass spectrometry, each with characteristic m/z values and collision cross-section measurements as detailed in Table 1 . These properties facilitate reliable identification even in complex mixtures. The parent ion [M+H]⁺ with m/z 143.03859 and a predicted CCS of 125.3 Ų serves as a primary identifier for this compound in LC-MS applications.
Future Research Directions
Structure Optimization
Future research on 4-(methylthio)-1,3,5-triazin-2-amine could focus on structural modifications to enhance specific properties or activities. Given that pyridyl-substituted analogues have shown promising anticancer activities, introducing additional functional groups or modifying existing ones could lead to compounds with improved biological profiles. The relatively simple structure of the parent compound provides ample opportunities for derivatization aimed at optimizing physico-chemical properties and biological activities.
Mechanism Studies
Understanding the molecular mechanisms underlying the potential biological activities of 4-(methylthio)-1,3,5-triazin-2-amine represents another promising research direction. Studies comparing the target compound with its structural analogues could reveal important structure-activity relationships and guide rational design of more potent derivatives. Additionally, computational studies could provide insights into binding modes and molecular interactions with potential biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume